molecular formula C22H21N3O4 B14984111 N-(4-ethylbenzyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(4-ethylbenzyl)-2-(4-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B14984111
M. Wt: 391.4 g/mol
InChI Key: NWEWPWZFUHSYEH-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethylbenzylamine with 2-chloroacetyl chloride to form N-(4-ethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 4-nitrophenol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Halogenated derivatives of the compound.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and pyridine ring are key functional groups that contribute to its activity by participating in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-2-(2-methylpiperidin-1-yl)acetamide
  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-pyridin-2-ylbenzamide

Uniqueness

N-[(4-ETHYLPHENYL)METHYL]-2-(4-NITROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(4-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21N3O4/c1-2-17-6-8-18(9-7-17)15-24(21-5-3-4-14-23-21)22(26)16-29-20-12-10-19(11-13-20)25(27)28/h3-14H,2,15-16H2,1H3

InChI Key

NWEWPWZFUHSYEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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